

Spectroscopic Analysis of (2-Bromophenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromophenoxy)acetic acid

Cat. No.: B161383

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Introduction

(2-Bromophenoxy)acetic acid is an organic compound with potential applications in chemical synthesis and drug development. A thorough understanding of its molecular structure is crucial for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) that would be essential for the structural elucidation and characterization of this compound. Due to the current unavailability of specific experimental data for **(2-Bromophenoxy)acetic acid**, this guide will use data from its close isomer, 2-Bromophenylacetic acid, as an illustrative example to showcase the expected data presentation and interpretation. Detailed experimental protocols for acquiring such spectroscopic data for a solid organic compound are also provided.

Data Presentation

The following tables summarize the key spectroscopic data for 2-Bromophenylacetic acid, serving as a reference for the type of information expected for **(2-Bromophenoxy)acetic acid**.

Table 1: ¹H NMR Data of 2-Bromophenylacetic acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0	Singlet (broad)	1H	-COOH
7.57	Multiplet	1H	Ar-H
7.28	Multiplet	2H	Ar-H
7.15	Multiplet	1H	Ar-H
3.83	Singlet	2H	-CH ₂ -

Table 2: ¹³C NMR Data of 2-Bromophenylacetic acid

Chemical Shift (δ) ppm	Assignment
176.5	C=O
135.5	Ar-C
133.0	Ar-C
131.5	Ar-C
129.0	Ar-C
127.8	Ar-C
125.0	Ar-C
41.0	-CH ₂ -

Table 3: Key IR Absorption Bands for 2-Bromophenylacetic acid

Wavenumber (cm-1)	Intensity	Assignment
~3000 (broad)	Strong	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1470	Medium-Strong	C=C stretch (Aromatic)
~1300	Medium	C-O stretch
~750	Strong	C-Br stretch

Table 4: Mass Spectrometry Data for 2-Bromophenylacetic acid[1]

m/z	Relative Intensity (%)	Assignment
214/216	~9	[M] ⁺ , Molecular ion (presence of Br isotopes)
171/169	~30	[M-COOH] ⁺
135	100	[M-Br-CO] ⁺ or other fragment
90	~22	C ₇ H ₆ ⁺
91	~20	C ₇ H ₇ ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom.
 - Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive phase.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.
 - Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Acquire the sample spectrum by directing the IR beam through the ATR crystal. The evanescent wave that penetrates a short distance into the sample will be absorbed at specific frequencies corresponding to the vibrational modes of the functional groups.
 - Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument's software will process the interferogram via a Fourier transform to generate the infrared spectrum.
 - The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
 - Analyze the positions, shapes, and intensities of the absorption bands to identify the characteristic functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

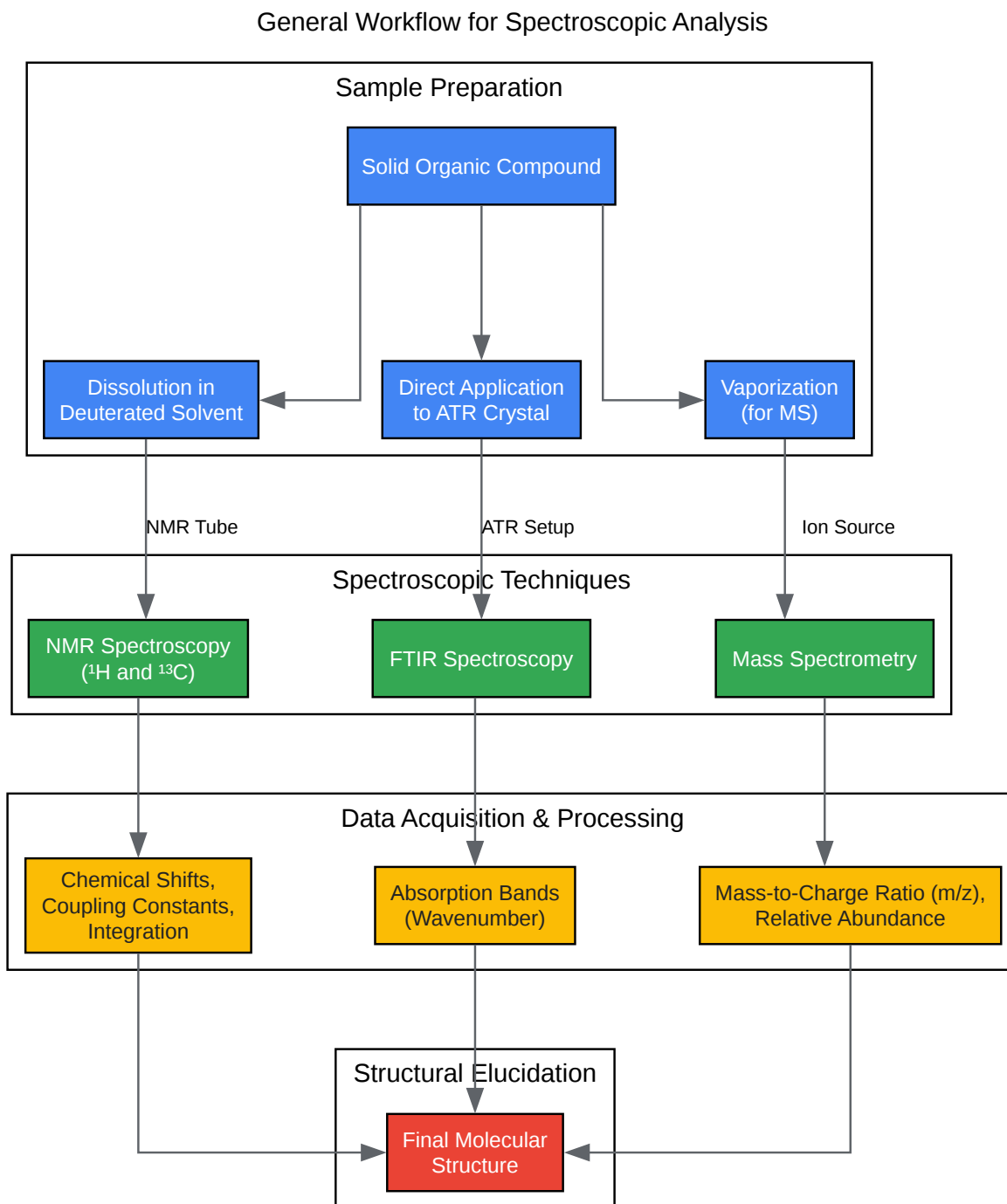
- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
 - The sample is vaporized by heating it under a high vacuum.
- Ionization (Electron Ionization - EI):
 - The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$).
 - The excess energy from the electron impact also causes the molecular ion to fragment into smaller, characteristic charged fragments.
- Mass Analysis:
 - The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and their abundance is recorded.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .
 - Analyze the mass of the molecular ion to determine the molecular weight of the compound. The presence of bromine will be indicated by a characteristic M and M+2

isotopic pattern with approximately equal intensity.

- Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

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References

- 1. 2-Bromophenylacetic acid | C₈H₇BrO₂ | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]
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